2-(3-Methoxyphenyl)ethylisocyanide
Overview
Description
2-(3-Methoxyphenyl)ethylisocyanide is an organic compound with the molecular formula C10H11NO. It belongs to the class of isocyanides, which are known for their unique reactivity and versatility in organic synthesis. Isocyanides are characterized by the presence of the functional group -N≡C, which imparts distinct chemical properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)ethylisocyanide typically involves the reaction of 3-methoxyphenylacetonitrile with a suitable isocyanide reagent under controlled conditions. One common method is the Ugi reaction, a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a peptidomimetic product .
Industrial Production Methods: Industrial production of isocyanides, including this compound, often employs large-scale multicomponent reactions. These reactions are conducted in reactors designed to handle the specific requirements of isocyanide synthesis, such as temperature control and the management of potentially hazardous intermediates .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)ethylisocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanide group under mild conditions.
Major Products Formed:
Oxidation: Isocyanates
Reduction: Amines
Substitution: Urethanes and other substituted products.
Scientific Research Applications
2-(3-Methoxyphenyl)ethylisocyanide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocycles and as a building block in multicomponent reactions.
Biology: The compound is explored for its potential in drug discovery and development.
Medicine: It is investigated for its role in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)ethylisocyanide involves its reactivity with various nucleophiles and electrophiles. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
- Phenylethylisocyanide
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Comparison: 2-(3-Methoxyphenyl)ethylisocyanide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other isocyanides, it may exhibit different electronic and steric properties, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
1-(2-isocyanoethyl)-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-6-9-4-3-5-10(8-9)12-2/h3-5,8H,6-7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJGHRDVQBMGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374873 | |
Record name | 2-(3-Methoxyphenyl)ethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602269-00-1 | |
Record name | 2-(3-Methoxyphenyl)ethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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